![molecular formula C10H15N3O B2633317 (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine CAS No. 1339494-97-1](/img/structure/B2633317.png)
(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is a derivative of methoxyethylamine and propargylamine .
Synthesis Analysis
The synthesis of propargylamines, which includes compounds like “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine”, often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide .Molecular Structure Analysis
The molecular structure of “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Propargyl-containing compounds like “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” are valuable precursors for the synthesis of heterocycles . They are also used in Sonogashira cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One area of research involves the synthesis and characterization of compounds related to "(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine". Studies have explored the synthesis of various pyrazole derivatives and their structural characterization. For instance, the work by Uma et al. (2017) involves the synthesis of certain 1-((benzo[d]thiazol-2-yl)methyl) derivatives of pyrazole and their biological activity studies, indicating the importance of the pyrazole structure in chemical research (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Biological Activities and Applications
Another significant area of research is the exploration of the biological activities of pyrazole derivatives. For example, Titi et al. (2020) studied the biological activity of hydroxymethyl pyrazole derivatives, revealing their antitumor, antifungal, and antibacterial pharmacophore sites (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020). Similarly, Li et al. (2012) synthesized Cu(II) compounds incorporating pyrazole-derived ligands and investigated their inhibitory effects on cell growth in human colorectal carcinoma cells (Li, Lien, Datta, Chiu, Hsu, Huang, Horng, Lin, & Su, 2012).
Chemical Properties and Applications
There's also research focusing on the chemical properties and potential applications of pyrazole derivatives. For example, studies by Kryl'skiĭ et al. (2010) on three-component condensations with 5-amino-4-phenylpyrazole demonstrate the versatility of pyrazole compounds in chemical reactions (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010). Additionally, Shin et al. (2016) synthesized mononuclear Co(II), Zn(II), and Cd(II) complexes derived from pyrazole compounds, revealing insights into their use in polymerization processes (Shin, Ahn, Jung, Nayab, & Lee, 2016).
Wirkmechanismus
Zukünftige Richtungen
The future directions of research on “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” and similar compounds could involve exploring their potential applications in medicinal chemistry, given the beneficial effect of the propargyl moiety . Further studies could also focus on developing new synthetic routes and improving the existing ones .
Eigenschaften
IUPAC Name |
2-methoxy-N-[(1-prop-2-ynylpyrazol-3-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-6-13-7-4-10(12-13)9-11-5-8-14-2/h1,4,7,11H,5-6,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVWOMOKOJRFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NN(C=C1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide](/img/structure/B2633234.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(diethylamino)propyl)oxalamide](/img/structure/B2633238.png)
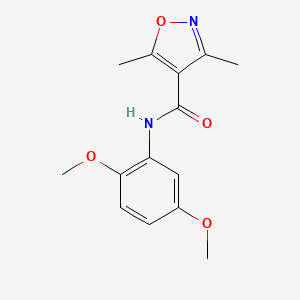
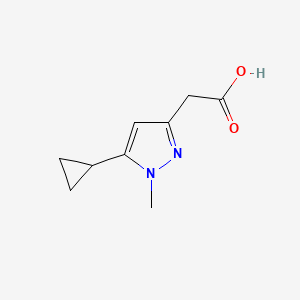
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2633244.png)
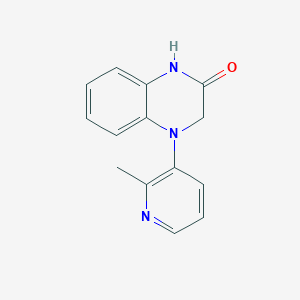
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2633246.png)
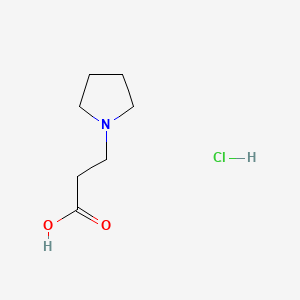

![5-[(2,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633249.png)
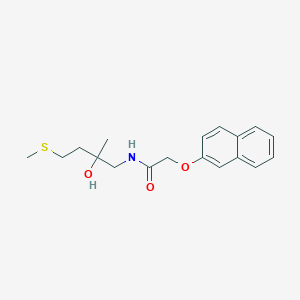
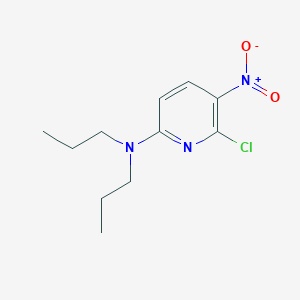
![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2633257.png)